molecular formula C16H22FNO3 B581955 tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 553631-05-3

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B581955
CAS No.: 553631-05-3
M. Wt: 295.354
InChI Key: MYOXKNVRSSVPEC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the tert-butyl and hydroxyl groups. Common reagents used in these reactions include tert-butyl chloroformate and sodium hydroxide. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

  • tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 4-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOXKNVRSSVPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678145
Record name tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553631-05-3
Record name tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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